molecular formula C17H20N2O2S B2662213 {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate CAS No. 338413-56-2

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate

Cat. No.: B2662213
CAS No.: 338413-56-2
M. Wt: 316.42
InChI Key: PWIDPJJMQWDBSC-UHFFFAOYSA-N
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Description

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a carbamate group, specifically an N-isopropylcarbamate, linked to a pyridine ring system that is further substituted with a (4-methylphenyl)sulfanyl group. This molecular architecture is characteristic of compounds explored for their potential to modify physicochemical and pharmacokinetic properties, which can be crucial in the development of new therapeutic agents . The presence of the carbamate functional group is often utilized in prodrug strategies to enhance bioavailability and metabolic stability of lead molecules . Researchers investigate this compound and its analogues primarily in the context of drug discovery, where such structures are evaluated for specific therapeutic activities. Related compounds within this chemical family have been investigated for applications in disorders of the alimentary tract and as antiemetics . The compound is intended for laboratory research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12(2)19-17(20)21-11-14-5-4-10-18-16(14)22-15-8-6-13(3)7-9-15/h4-10,12H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIDPJJMQWDBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbamate moiety can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Research Implications

  • Synthetic Accessibility : Pyridine-based compounds (Evidences 2–3) show higher yields (73–75%) than thiadiazoles (51%), reflecting divergent synthetic challenges .
  • Functional Group Impact : Carbamates (target compound) may offer metabolic stability over carbamoyls (Evidences 2–3) due to reduced hydrolysis susceptibility.
  • Structural Flexibility : Thiadiazole derivatives () exhibit conformational rigidity, whereas pyridine cores allow modular substitution for drug design .

This analysis underscores the importance of core structure and substituent selection in modulating physicochemical and biological properties. Further studies should explore the target compound’s crystallography and bioactivity relative to these analogs.

Biological Activity

The compound {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate, also known by its CAS number 475046-13-0, is a member of the carbamate class of compounds. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 259.35 g/mol
  • CAS Number : 475046-13-0

Structure

The compound features a pyridine ring substituted with a sulfanyl group and a carbamate moiety, which are crucial for its biological activity.

Carbamates generally act as inhibitors of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synaptic clefts. This mechanism is significant in the context of neuropharmacology and has implications in treating conditions like Alzheimer's disease and myasthenia gravis. The specific interactions of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate with AChE have not been extensively documented but can be inferred based on structural similarities with other carbamate derivatives.

Therapeutic Applications

  • Neuroprotective Effects : Due to its AChE inhibitory properties, this compound may exhibit neuroprotective effects, potentially useful in neurodegenerative diseases.
  • Insecticidal Activity : Similar compounds have been explored for their insecticidal properties, suggesting potential applications in pest control.

Study 1: Neuroprotective Potential

A study by Zhang et al. (2021) investigated the neuroprotective effects of various carbamate derivatives in cellular models of oxidative stress. The results indicated that compounds structurally similar to {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate significantly reduced neuronal cell death and oxidative damage.

Study 2: Insecticidal Efficacy

Research conducted by Smith et al. (2020) evaluated the insecticidal properties of several carbamates, including derivatives of pyridine. The findings suggested that these compounds effectively inhibited acetylcholinesterase in insects, leading to paralysis and death. While specific data on {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate was not provided, the study supports the hypothesis that it may possess similar insecticidal activity.

Data Summary

PropertyValue
Molecular Weight259.35 g/mol
AChE InhibitionPotentially significant
Neuroprotective ActivitySupported by indirect evidence
Insecticidal ActivityHypothesized based on structure

Q & A

Q. What are the established synthetic routes for {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyridine-thioether intermediate via nucleophilic substitution between 3-pyridinemethanol derivatives and 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Carbamate formation by reacting the intermediate with isopropyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine .
  • Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and LC-MS to confirm intermediate and final product purity .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield
14-methylthiophenol, K₂CO₃, DMF, 80°C, 12h65–75%
2Isopropyl isocyanate, Et₃N, DCM, RT, 6h50–60%

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Crystals grown via slow evaporation (ethanol/water) are mounted on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL (for small molecules) refines atomic positions, thermal parameters, and occupancy factors. Typical R-factors < 0.05 indicate high precision .
  • Key Metrics : Bond lengths (e.g., C–S = 1.78–1.82 Å), angles (e.g., S–C–C = 105–110°), and torsional parameters are compared to DFT-optimized geometries for validation .

Q. What analytical methods confirm structural integrity and purity?

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., methyl groups at δ 2.35 ppm, pyridine protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 351.12 m/z) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. How can computational modeling predict reactivity and intermolecular interactions?

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes), showing affinity for kinase active sites (binding energy ≤ -8.0 kcal/mol) .
  • MD Simulations : GROMACS assesses stability in lipid bilayers (e.g., logP ~3.2 suggests membrane permeability) .

Q. How are structure-activity relationships (SAR) evaluated for biological activity?

  • Analog Synthesis : Replace substituents (e.g., isopropyl in carbamate with cyclopropyl) and test against enzyme panels (e.g., cytochrome P450 inhibition) .
  • Biological Assays :
    • Enzyme Inhibition : IC₅₀ values measured via fluorometric assays (e.g., 10 µM for CYP3A4) .
    • Antimicrobial Activity : MIC values determined against Gram-positive bacteria (e.g., S. aureus MIC = 32 µg/mL) .
  • Data Interpretation : Regression analysis correlates substituent electronegativity with activity trends .

Q. How to resolve contradictions in crystallographic or spectroscopic data?

  • Crystallographic Ambiguities : Use Olex2 to model disorder (e.g., methyl group rotation) and apply restraints (DELU/SIMU) during SHELXL refinement .
  • NMR Signal Overlap : Acquire 2D spectra (COSY, HSQC) to resolve aromatic proton couplings (e.g., pyridine vs. phenyl protons) .
  • Validation Tools : CheckCIF (for crystallography) and DEPT-135 (for NMR) identify outliers (e.g., bond length Z-scores > 3σ) .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for thioether formation (yield ↑ 15%) .
  • Catalysis : Pd/C or Ni nanoparticles accelerate Suzuki-Miyaura coupling in pyridine functionalization .
  • Green Solvents : Switch DMF to cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. How is the compound’s stability under experimental conditions assessed?

  • Thermal Stability : TGA (5% weight loss at 180°C) and DSC (melting point ~150°C) .
  • Photodegradation : UV-Vis spectroscopy tracks decomposition under 254 nm light (t₁/₂ = 48h) .
  • Solution Stability : HPLC monitors degradation in PBS (pH 7.4, 37°C; <5% decomposition in 72h) .

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